molecular formula C21H18O3 B14991153 9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one

9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14991153
M. Wt: 318.4 g/mol
InChI Key: VEFZHIUJOCRHMJ-UHFFFAOYSA-N
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Description

9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromene core with ethyl, methyl, and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable coumarin derivative, followed by the introduction of the furan ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising its quality.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, the compound might inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-ethyl-4-methyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one include other furochromenes and related heterocyclic compounds. Examples include:

  • 7H-furo[2,3-f]chromen-7-one derivatives with different substituents
  • Coumarin derivatives with furan rings
  • Other polycyclic aromatic compounds with similar structural features

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. The presence of ethyl, methyl, and methylphenyl groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

9-ethyl-4-methyl-3-(4-methylphenyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-4-14-10-18(22)24-17-9-13(3)19-16(11-23-21(19)20(14)17)15-7-5-12(2)6-8-15/h5-11H,4H2,1-3H3

InChI Key

VEFZHIUJOCRHMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)C

Origin of Product

United States

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